4-Bromo-5-methyloxazole hcl
Description
Contextualization within Halogenated Oxazole (B20620) and Isoxazole (B147169) Scaffolds
Halogenated oxazoles and their isomeric cousins, isoxazoles, represent a critical class of five-membered aromatic heterocycles in the fields of medicinal chemistry and materials science. rsc.orgresearchgate.nettandfonline.com The incorporation of halogen atoms (bromine, chlorine, iodine) onto the oxazole or isoxazole core significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. acs.org This, in turn, influences how the molecule interacts with biological targets, making halogenated heterocycles a frequent feature in the design of novel therapeutic agents. acs.orgresearchgate.net The oxazole ring itself, containing nitrogen and oxygen, is a key structural motif found in numerous biologically active natural products and synthetic drugs. rsc.orgtandfonline.comnumberanalytics.com
Within this framework, 4-Bromo-5-methyloxazole (B580535) HCl stands out as a strategically important compound. The specific placement of a bromine atom at the 4-position and a methyl group at the 5-position creates a unique electronic and steric environment. The bromine atom, in particular, serves as a versatile synthetic handle, while its formulation as a hydrochloride salt enhances stability and ease of handling for laboratory use. sci-hub.se
Historical Development of Bromination Strategies for Oxazole Ring Systems
The synthesis of specifically substituted bromo-oxazoles has been a long-standing challenge in organic chemistry, requiring regiocontrol to isolate the desired isomer. researchgate.net Historically, methods often involved harsh conditions and resulted in a mixture of products. The development of more refined bromination strategies has been crucial for the accessibility of specific building blocks like 4-Bromo-5-methyloxazole.
Key advancements include:
Direct Bromination: The use of electrophilic bromine sources like N-Bromosuccinimide (NBS) allows for the direct bromination of an existing oxazole ring. mdpi.com However, the position of bromination is heavily influenced by the existing substituents on the ring.
Lithiation-Bromination: A significant breakthrough has been the use of directed ortho-metalation, where a directing group guides a strong base (like n-butyllithium) to deprotonate a specific carbon on the oxazole ring. sci-hub.seresearchgate.net Subsequent quenching with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane, installs the bromine atom with high regioselectivity. sci-hub.se This method allows for the synthesis of specific isomers, including 4-bromo and 5-bromo oxazoles, on a multigram scale. sci-hub.seresearchgate.net
Cyclization Strategies: Another approach involves building the brominated oxazole ring from acyclic precursors. For instance, the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, can be adapted to produce oxazoles. numberanalytics.comwikipedia.org Similarly, methods using α-bromoketones and benzylamine (B48309) derivatives have been developed. researchgate.net
One specific, multi-step synthesis of 4-methyl-5-bromooxazole involved protecting the C-2 position of 4-methyloxazole (B41796), followed by a metalation-bromination sequence at the C-5 position, and subsequent deprotection. sci-hub.se
Strategic Importance of 4-Bromo-5-methyloxazole HCl as a Synthetic Building Block
The primary strategic value of this compound lies in the reactivity of its carbon-bromine bond. researchgate.net This bond makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. beilstein-journals.orgsci-hub.seresearchgate.net The ability to precisely introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position of the oxazole ring is invaluable for molecular design and the synthesis of novel compounds. beilstein-journals.orgnih.gov
The hydrochloride salt form improves the compound's stability and handling properties, making it a reliable reagent in synthesis. sci-hub.se
Key Cross-Coupling Reactions:
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Significance |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid | C-C (Aryl) | Forms biaryl structures, widely used in drug discovery. tandfonline.combeilstein-journals.orgnih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, Alkyne | C-C (Alkynyl) | Introduces alkynyl groups, useful for extending carbon chains and creating rigid structures. beilstein-journals.org |
| Negishi Coupling | Not specified in results | C-C | Couples with organozinc reagents. sci-hub.se |
These reactions demonstrate the versatility of 4-bromooxazoles as building blocks, allowing chemists to append a wide range of molecular fragments to the oxazole core, thereby generating libraries of new chemical entities for screening and development. researchgate.netbeilstein-journals.org
Overview of Current Research Trends in Bromo-Oxazole Chemistry
The field of bromo-oxazole chemistry continues to evolve, driven by the demand for new molecules with specific functions in medicine and materials science. tandfonline.comresearchgate.net
Current research is focused on several key areas:
Novel Synthetic Methods: There is an ongoing effort to develop more efficient, scalable, and environmentally friendly methods for synthesizing functionalized oxazoles. mdpi.comchemrxiv.orgresearchgate.net This includes optimizing reaction conditions for bromination and subsequent cross-coupling reactions. researchgate.net
Medicinal Chemistry Applications: Bromo-oxazoles are crucial intermediates in the synthesis of biologically active compounds. researchgate.netacs.orgnih.gov Researchers are incorporating the oxazole scaffold into molecules designed to inhibit specific enzymes or interact with cellular receptors, with applications in areas like cancer treatment. rsc.orgacs.orgnih.gov Halogenated oxazole sulfonamides, for example, have shown potent and selective inhibition of leukemia cell lines. acs.orgnih.gov
Click Chemistry: The functionalization of oxazoles with ethynyl (B1212043) groups (often introduced via Sonogashira coupling with a bromo-oxazole precursor) makes them suitable for "click chemistry" reactions. This provides a powerful and efficient way to link the oxazole unit to other molecules, which is a rapidly growing area in drug development and materials science. chemrxiv.org
Materials Science: The electronic properties of oxazole derivatives are being explored for applications in materials science. numberanalytics.com The ability to tune these properties through substitution patterns, facilitated by the reactivity of bromo-oxazoles, makes them candidates for use in organic electronics.
The continued exploration of the synthesis and reactivity of compounds like this compound will undoubtedly lead to the discovery of new molecules with significant scientific and practical impact. tandfonline.commdpi.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-5-methyl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO.ClH/c1-3-4(5)6-2-7-3;/h2H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRXWLHMHUDYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287288-05-3 | |
| Record name | 4-bromo-5-methyl-1,3-oxazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Mechanisms of 4 Bromo 5 Methyloxazole Hcl
Cross-Coupling Reactions at the 4-Bromo Position
The bromine atom at the 4-position of the oxazole (B20620) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of more complex molecules.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. fishersci.co.uk For 4-bromo-5-methyloxazole (B580535), this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position. The general reactivity for halides in Suzuki-Miyaura coupling is R-I > R-Br > R-OTf >> R-Cl. fishersci.co.uk
The utility of bromooxazoles as building blocks in Suzuki-Miyaura cross-coupling reactions has been demonstrated, allowing for the synthesis of di- and trisubstituted oxazoles. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced precatalyst system, a base like K₃PO₄, and a solvent system, often a mixture of an organic solvent and water. nih.gov The choice of catalyst and reaction conditions can be crucial for achieving high yields, especially with less reactive boronic acids. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoimidazole | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | Low (31) | nih.gov |
| 3-Bromopyrazole | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | nih.gov |
| 4-Iodo-oxazole | Pyridinone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
Note: Data for closely related bromo-heterocycles is presented to illustrate typical reaction conditions.
The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. libretexts.org For 4-bromo-5-methyloxazole, Sonogashira coupling provides a direct route to 4-alkynyl-5-methyloxazoles.
The reaction is typically carried out under mild conditions, often at room temperature, using an amine base. wikipedia.org While traditional Sonogashira reactions require anhydrous and anaerobic conditions, modern procedures have been developed that are more tolerant of air and moisture. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org The reactivity of the halide in Sonogashira coupling generally follows the trend: I > Br > Cl.
In the context of related heterocyclic systems, the Sonogashira coupling of 4-bromo-6H-1,2-oxazines with terminal alkynes has been successfully demonstrated, yielding 4-alkynyl-substituted products in good yields. researchgate.net This suggests that 4-bromo-5-methyloxazole would be a suitable substrate for similar transformations.
Table 2: General Conditions for Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature | Reference |
| Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine | Various | Room Temp | wikipedia.org |
| 4-bromo-6H-1,2-oxazines | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temp | researchgate.net |
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. umb.edu This reaction is known for its broad scope and high functional group tolerance. umb.edu The Stille coupling, on the other hand, utilizes an organotin reagent. umb.edu Both methods are effective for creating C-C bonds where other coupling methods might fail.
For oxazole derivatives, both Negishi and Stille couplings have been employed. beilstein-journals.org The conversion of a bromo-oxazole to the corresponding organozinc or organostannane derivative, followed by coupling with another electrophile, or the direct coupling of the bromo-oxazole with an organozinc or organostannane reagent are both viable strategies. The choice between Negishi and Stille coupling often depends on the specific substrates and the desired functional group compatibility, with the toxicity of organotin compounds being a significant drawback of the Stille reaction. umb.edu
Direct C-H arylation has emerged as an attractive alternative to traditional cross-coupling reactions as it avoids the pre-functionalization step of preparing an organometallic reagent. beilstein-journals.org In the context of oxazoles, direct arylation methodologies have been developed to functionalize the C-H bonds of the heterocyclic ring. nih.gov
While this section focuses on reactions at the 4-bromo position, C-H activation can be a competing pathway or a subsequent reaction after the bromo group has been transformed. For instance, after a Suzuki or other coupling at the 4-position, the remaining C-H bonds on the oxazole or the newly introduced aryl group could be targets for direct arylation. Palladium, rhodium, and copper catalysts have all been shown to be effective for the direct arylation of oxazoles. beilstein-journals.orgnih.gov
Nucleophilic Substitution Reactions on the Bromo-Substituent
The bromine atom in 4-bromo-5-methyloxazole can be displaced by various nucleophiles. smolecule.comevitachem.com However, nucleophilic aromatic substitution on an unactivated aryl halide is generally a difficult reaction. The reactivity of the bromo-substituent towards nucleophilic substitution is influenced by the electronic properties of the oxazole ring. The substitution of halogens on the oxazole ring is generally more facile at the C2 position, followed by C4 and then C5. tandfonline.com
Reactivity of the Oxazole Ring System in 4-Bromo-5-methyloxazole HCl
The oxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. The acidity of the ring protons follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org The presence of the bromo and methyl substituents on the ring will further modulate this reactivity.
The oxazole ring can undergo various reactions, including:
Electrophilic Attack: While the oxazole ring is generally electron-rich, the presence of the electronegative bromine atom at the 4-position deactivates the ring towards electrophilic substitution.
Nucleophilic Attack: The oxazole ring can be susceptible to nucleophilic attack, particularly at the C2 position. tandfonline.com
Diels-Alder Reactions: N-substituted oxazoles can act as dienes in Diels-Alder reactions. tandfonline.com
Ring Opening: Under certain conditions, the oxazole ring can undergo ring-opening reactions.
The hydrochloride salt form of the compound indicates that the nitrogen atom of the oxazole ring is protonated. This protonation will significantly alter the electronic properties of the ring, making it more electron-deficient and potentially influencing its reactivity in various transformations.
Electrophilic Attack on Unsubstituted Ring Positions
The oxazole ring in 4-bromo-5-methyloxazole possesses one unsubstituted carbon atom, C2, which is the primary site for electrophilic attack. The hydrogen at C2 is the most acidic proton on the oxazole ring. tandfonline.com Deprotonation at this position generates a lithio salt, which can then react with various electrophiles. wikipedia.org This C2-lithiation is a common strategy for introducing substituents at this position. wikipedia.org
In the broader context of oxazole chemistry, electrophilic substitution on the ring itself, without prior metallation, generally occurs at the C5 position, especially when activated by electron-donating groups. wikipedia.orgtandfonline.com However, in 4-bromo-5-methyloxazole, the C5 position is already substituted with a methyl group. The C4 position is occupied by a bromine atom. This leaves the C2 position as the most likely site for electrophilic attack, typically following deprotonation. wikipedia.org The presence of the bromine atom at C4 and the methyl group at C5 creates a specific electronic environment that directs reactivity. While direct electrophilic attack on the neutral ring is less common, the activation of the C2 position through deprotonation is a key transformation. wikipedia.org
For instance, the reaction of 4-methyloxazole (B41796) with n-butyllithium followed by treatment with an electrophilic bromine source can lead to bromination at the C5 position. sci-hub.se This highlights the influence of directing groups and the possibility of manipulating reaction conditions to achieve regioselective functionalization. In the case of 4-bromo-5-methyloxazole, the existing substitution pattern would direct further reactions.
Ring-Opening and Rearrangement Pathways
Oxazole rings can undergo ring-opening reactions under various conditions. Deprotonation at the C2 position can lead to an equilibrium with a ring-opened enolate-isonitrile species. wikipedia.org This intermediate can be trapped, demonstrating a key ring-opening pathway.
Another significant transformation is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org While this specific rearrangement requires a 4-acyl group, it illustrates the potential for skeletal reorganization in substituted oxazoles.
Furthermore, oxazole N-oxides can undergo ring-opening reactions. For example, treatment of 2-aryl-4-benzyl-5-methyloxazole N-oxides with phosphorus oxychloride (POCl3) resulted in the opening of the oxazole ring to form (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides, rather than the expected deoxygenation-chlorination. researchgate.net This demonstrates that activation of the ring nitrogen can facilitate cleavage of the N-O bond and subsequent rearrangement.
The table below summarizes some potential ring-opening and rearrangement reactions applicable to oxazole systems.
| Reaction Type | Description | Potential Intermediate |
| Base-induced ring-opening | Deprotonation at C2 leads to a ring-opened isomer. wikipedia.org | Enolate-isonitrile |
| Cornforth Rearrangement | Thermal rearrangement of 4-acyloxazoles. wikipedia.org | Bicyclic intermediate |
| N-oxide Rearrangement | Ring-opening of oxazole N-oxides with reagents like POCl3. researchgate.net | Various, depending on substrate |
Functionalization of the 5-Methyl Group
The methyl group at the C5 position of 4-bromo-5-methyloxazole is a site for potential functionalization. Reactions can be initiated by radical or organometallic pathways. For example, bromination of the methyl group can occur, leading to the formation of a bromomethyl derivative. This transformation introduces a reactive handle for subsequent nucleophilic substitution reactions. smolecule.com
The reactivity of the 5-bromomethyl group is significant, as the bromine atom acts as a good leaving group. This allows for reactions with various nucleophiles, such as amines, to form substituted derivatives. smolecule.com This pathway is valuable for the synthesis of more complex molecules with potential biological activity.
The following table details some functionalization reactions of the 5-methyl group.
| Reaction | Reagents | Product Type | Significance |
| Bromination | N-Bromosuccinimide (NBS) | 5-(Bromomethyl)oxazole | Introduces a reactive site for further synthesis. smolecule.com |
| Nucleophilic Substitution | Amines, Alkoxides | 5-(Aminomethyl)oxazoles, 5-(Alkoxymethyl)oxazoles | Allows for the introduction of diverse functional groups. smolecule.com |
| C-Alkylation | Carbanions | More complex structures | Enables carbon-carbon bond formation. smolecule.com |
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions that 4-bromo-5-methyloxazole undergoes is crucial for controlling reaction outcomes and designing new synthetic routes. Key methods for mechanistic elucidation include kinetic isotope effect studies and the identification of reaction intermediates.
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. libretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is cleaved during the rate-limiting step. libretexts.org
In the context of 4-bromo-5-methyloxazole, a primary KIE would be expected for the deprotonation at the C2 position, as this involves the breaking of a C-H bond. wikipedia.org If this deprotonation is the rate-determining step of a subsequent reaction, substituting the C2-hydrogen with deuterium (B1214612) would lead to a slower reaction rate (a normal KIE, kH/kD > 1). libretexts.org
Secondary KIEs can also provide valuable information about changes in hybridization at a particular position during the transition state. libretexts.org For example, a change in the hybridization at the C5-methyl group during a reaction could be probed by isotopic labeling of the methyl hydrogens.
Identification of Reaction Intermediates
The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism. In the chemistry of 4-bromo-5-methyloxazole, several types of intermediates can be postulated.
As mentioned earlier, the lithiation at the C2 position generates an organolithium intermediate. wikipedia.org This species is generally not isolated but is used in situ to react with electrophiles. Its existence is inferred from the products formed.
In ring-opening reactions, the enolate-isonitrile intermediate is a key species. wikipedia.org Trapping this intermediate with silylating agents provides evidence for its formation. wikipedia.org
In rearrangement reactions, such as the Cornforth rearrangement, bicyclic intermediates are proposed. wikipedia.org While often transient and difficult to isolate, their existence can sometimes be supported by computational studies or by designing systems where the intermediate is more stable.
For transformations involving the 5-methyl group, radical intermediates could be involved in reactions like bromination with NBS. The detection of these radicals, for instance through electron paramagnetic resonance (EPR) spectroscopy, would provide mechanistic support.
Synthesis and Diversification of 4 Bromo 5 Methyloxazole Hcl Derivatives
Functionalization at the 4-Position via the Bromine Atom
The bromine atom at the C-4 position of the oxazole (B20620) ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. 4-Bromooxazoles are effective substrates for the Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between the oxazole core and various aryl or heteroaryl partners. orgsyn.org
The synthesis of the 4-bromo-5-methyloxazole (B580535) precursor can be achieved with high regioselectivity. One established method involves the lithiation of a 5-substituted oxazole followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS). orgsyn.org The use of dimethylformamide (DMF) as a solvent has been shown to strongly favor the formation of the C-4 lithiated intermediate over the C-2 alternative, leading to excellent yields of the desired 4-bromo product. orgsyn.org
Once obtained, the 4-bromo-5-methyloxazole can be coupled with a wide array of boronic acids. The reaction typically employs a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base to facilitate the catalytic cycle. orgsyn.org This methodology allows for the creation of a diverse set of 4-aryl-5-methyloxazoles.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 4-Bromooxazoles
| 4-Bromooxazole Substrate | Boronic Acid Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-5-(thiophen-2-yl)oxazole | Phenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 80 °C | 4-Phenyl-5-(thiophen-2-yl)oxazole | 95% | orgsyn.org |
| 4-Bromo-5-(thiophen-2-yl)oxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 80 °C | 4-(4-Methoxyphenyl)-5-(thiophen-2-yl)oxazole | 91% | orgsyn.org |
| 4-Bromo-5-(thiophen-2-yl)oxazole | 3-Thiopheneboronic acid | Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 80 °C | 4-(Thiophen-3-yl)-5-(thiophen-2-yl)oxazole | 88% | orgsyn.org |
Modifications of the 5-Methyl Group to Novel Functionalities
Construction of Fused and Bridged Heterocyclic Systems from 4-Bromo-5-methyloxazole HCl
The 4,5-disubstituted oxazole core can serve as a foundation for constructing more complex fused and bridged heterocyclic systems. A demonstrated strategy involves the initial elaboration of one of the substituents, followed by an intramolecular cyclization reaction. researchgate.net
For instance, a 4-methyl-5-substituted oxazole can be a precursor for creating fused bicyclic structures. Research on related styryloxazoles has shown that the 5-position can be elaborated into a vinylstyryl group. Subsequent intramolecular [2+2] photocycloaddition of this group leads to the formation of a fused benzobicyclo[2.1.1]hexene system. researchgate.net This principle could be applied to 4-bromo-5-methyloxazole, where the 5-methyl group would first be converted into a suitable diene or dienophile partner to facilitate an intramolecular cycloaddition, thereby constructing a new ring fused to the oxazole core.
Synthesis of Poly-substituted Oxazole Libraries Utilizing this compound as a Core
The reliability and broad scope of cross-coupling reactions make this compound an ideal core scaffold for the generation of poly-substituted oxazole libraries in a high-throughput manner. researchgate.netsci-hub.se Parallel synthesis techniques, particularly the Suzuki-Miyaura reaction, allow for the rapid combination of a diverse set of bromooxazole building blocks with a large collection of organoboron reagents. sci-hub.se
This approach enables the systematic exploration of the chemical space around the oxazole core. By varying the substituents at the 4-position (and potentially other positions), libraries of novel compounds can be efficiently generated for screening in drug discovery and materials science programs. tandfonline.com The general strategy involves reacting a matrix of bromooxazole cores with a matrix of boronic acids under optimized, automated conditions to produce a large library of discrete, purified compounds. sci-hub.se
Table 2: Conceptual Framework for Library Synthesis from a 4-Bromooxazole Core
| Core Scaffold | Exemplary Boronic Acid Partners (R-B(OH)₂) | Resulting 4-Substituted Oxazole Structure |
|---|---|---|
| 4-Bromo-5-methyloxazole | Phenylboronic acid | 4-Phenyl-5-methyloxazole |
| Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)-5-methyloxazole | |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-5-methyloxazole |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Methyloxazole Hcl and Its Analogues
High-Resolution NMR Spectroscopy for Complex Structure Determination
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical structure of 4-Bromo-5-methyloxazole (B580535) HCl in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two key signals. The first is a singlet corresponding to the single proton on the oxazole (B20620) ring at the C2 position. Due to the electronegativity of the adjacent oxygen and nitrogen atoms, this proton is anticipated to be significantly deshielded, appearing in the downfield region of the spectrum. The second signal would be a singlet corresponding to the three protons of the methyl group at the C5 position. The formation of the hydrochloride salt, with protonation occurring at the nitrogen atom, would further influence the electronic environment, likely causing an additional downfield shift for the ring proton.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display four distinct signals corresponding to the four carbon atoms of the 4-Bromo-5-methyloxazole core. The carbon atoms of the oxazole ring (C2, C4, and C5) would resonate at characteristic chemical shifts for aromatic heterocycles. The C4 carbon, being directly attached to the electronegative bromine atom, is expected to be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect." The C2 and C5 carbons will appear further downfield. The fourth signal, at a much higher field, will correspond to the methyl group carbon. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to definitively correlate the proton and carbon signals, confirming the substitution pattern.
The following table provides predicted chemical shifts based on data from analogous structures like 4-bromo-5-methylisoxazole (B152563) and other substituted oxazoles. chemicalbook.com
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~8.0 - 8.5 | Singlet | C2-H proton on the oxazole ring. |
| ¹H | ~2.3 - 2.6 | Singlet | C5-CH₃ protons. |
| ¹³C | ~145 - 155 | Singlet | C2 carbon. |
| ¹³C | ~140 - 150 | Singlet | C5 carbon. |
| ¹³C | ~115 - 125 | Singlet | C4 carbon, attached to Bromine. |
| ¹³C | ~10 - 15 | Singlet | Methyl carbon (CH₃). |
Mass Spectrometry for Fragmentation Analysis and Exact Mass Measurement
Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation pattern of 4-Bromo-5-methyloxazole HCl, which helps to confirm its structure.
Exact Mass Measurement: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. This measurement provides a highly accurate molecular formula, confirming the elemental composition of C₄H₄BrNO.
Fragmentation Analysis: Under electron ionization (EI), the molecular ion of 4-Bromo-5-methyloxazole is expected to undergo characteristic fragmentation. A key diagnostic feature is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity. miamioh.eduwhitman.edu This isotopic pattern is the definitive signature of the presence of a single bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br).
Common fragmentation pathways for substituted oxazoles include ring cleavage and loss of substituents. clockss.orgscispace.com Expected fragmentation for this compound would involve:
Loss of a bromine radical (•Br): Leading to a fragment ion [M-Br]⁺.
Loss of a methyl radical (•CH₃): Resulting in the [M-CH₃]⁺ ion.
Ring Cleavage: Oxazole rings can fragment through the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). clockss.org Studies on 2,5-disubstituted oxazoles suggest a mechanism involving ring opening and migration of the C5 substituent prior to the loss of CO. scispace.com
The following table outlines the predicted major fragments for 4-Bromo-5-methyloxazole.
| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |
| 161/163 | [C₄H₄BrNO]⁺ | Molecular ion peak, showing 1:1 isotopic pattern for Bromine. |
| 146/148 | [C₃H₁BrNO]⁺ | Loss of methyl group (•CH₃). |
| 82 | [C₄H₄NO]⁺ | Loss of bromine radical (•Br). |
| 54 | [C₃H₄N]⁺ | Subsequent loss of CO from the [M-Br]⁺ fragment. |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-amino-4-bromo-5-methylisoxazole, allows for a detailed prediction of its molecular architecture. nih.gov
The oxazole ring is expected to be essentially planar. The bond lengths within the ring will reflect their aromatic character, intermediate between single and double bonds. For example, typical C-N and C-O bond lengths in substituted oxazoles are around 1.29-1.38 Å and 1.35-1.39 Å, respectively. researchgate.net The C-Br bond length is anticipated to be approximately 1.85-1.90 Å.
As a hydrochloride salt, the crystal lattice will consist of the protonated 4-bromo-5-methyloxazolium cation and a chloride anion. The protonation site is the nitrogen atom (N3), which will bear a formal positive charge. A key feature of the crystal packing would be the formation of strong hydrogen bonds between the protonated nitrogen (N⁺-H) and the chloride anion (Cl⁻). nih.gov Additional weaker intermolecular interactions, such as C-H···Cl contacts and potential π-π stacking between the oxazole rings, would also contribute to the stability of the crystal lattice.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govscitepress.orgnih.gov
For this compound, the spectra would be characterized by several key absorption bands:
N⁺-H Stretch: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 2400-2800 cm⁻¹, which is characteristic of the stretching vibration of the N⁺-H bond in the hydrochloride salt.
C-H Vibrations: Aromatic C-H stretching from the C2-H bond would appear around 3100 cm⁻¹. Aliphatic C-H stretching vibrations (both symmetric and asymmetric) from the methyl group are expected in the 2850-3000 cm⁻¹ region. C-H bending modes for the methyl group would be observed around 1450 cm⁻¹ and 1380 cm⁻¹.
Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring are expected to produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. nih.gov The ring breathing modes would appear at lower frequencies.
C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to give rise to a band in the far-infrared region, typically between 500 and 600 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N⁺-H Stretch | 2400 - 2800 | IR |
| Aromatic C-H Stretch | ~3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Ring C=N, C=C Stretches | 1400 - 1650 | IR, Raman |
| CH₃ Bending | 1380 - 1450 | IR, Raman |
| C-Br Stretch | 500 - 600 | IR, Raman |
Computational Chemistry and Theoretical Studies on 4 Bromo 5 Methyloxazole Hcl
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties
Theoretical investigations on substituted oxazoles are typically initiated by optimizing the molecular geometry to find the most stable conformation. irjweb.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. irjweb.com These calculations yield important geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, in a study on an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the oxazole (B20620) ring bond angles for N15–C16–O12 and O12–C13–C14 were found to be 114.1° and 107.4°, respectively. irjweb.com
A key aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity. For an oxazole derivative, the HOMO and LUMO energies were calculated to be -5.6518 eV and -0.8083 eV, respectively, resulting in a HOMO-LUMO gap of 4.8435 eV. irjweb.com The distribution of these orbitals also provides insights into the electrophilic and nucleophilic sites of the molecule.
Furthermore, quantum chemical calculations are used to determine various molecular properties that describe the behavior of the molecule. These properties are often presented in tabular format for clarity.
| Property | Description | Typical Calculated Value for Oxazole Derivatives |
|---|---|---|
| Dipole Moment (μ) | A measure of the polarity of the molecule. | Values can vary significantly based on substituents. |
| Ionization Potential (I) | The energy required to remove an electron from the molecule. | Related to the HOMO energy. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Related to the LUMO energy. |
| Global Hardness (η) | A measure of the molecule's resistance to charge transfer. | Calculated as (I - A) / 2. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | Calculated from the electronic chemical potential and hardness. |
Note: The values in this table are illustrative and based on general findings for oxazole derivatives, not specific to 4-Bromo-5-methyloxazole (B580535) HCl.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are also instrumental in predicting the spectroscopic parameters of molecules, which can aid in their experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for oxazole derivatives have been shown to correlate well with experimental data. nih.govresearchgate.netnih.govdergipark.org.tr
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr Theoretical NMR studies on substituted imidazoles, which are structurally related to oxazoles, have demonstrated that DFT calculations can help in assigning signals, especially in cases where tautomerism complicates the experimental spectra. mdpi.com
Vibrational frequencies in IR and Raman spectra can be computed using ab initio methods like Hartree-Fock with basis sets such as 6-31G*. nih.govesisresearch.org In a study on 5-methyl-2-(p-fluorophenyl)benzoxazole, the calculated vibrational frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov Such calculations also allow for the assignment of specific vibrational modes to the observed spectral bands. esisresearch.org
Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. dergipark.org.trmdpi.com These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions. For example, TD-DFT calculations on triazole and furazan derivatives have been used to predict their UV-Vis spectra and understand their optical properties. nih.gov
| Spectroscopic Technique | Predicted Parameter | Computational Method |
|---|---|---|
| NMR | ¹H and ¹³C Chemical Shifts | DFT (GIAO) |
| IR/Raman | Vibrational Frequencies and Intensities | Ab initio (e.g., Hartree-Fock), DFT |
| UV-Vis | Maximum Absorption Wavelength (λmax) and Oscillator Strength | TD-DFT |
Note: This table outlines the common computational methods used for predicting spectroscopic parameters for related heterocyclic compounds.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides profound insights into the mechanisms of chemical reactions, including reaction pathway modeling and the analysis of transition states. For halogenated oxazoles, theoretical studies can elucidate the energetics and feasibility of various reaction pathways. While specific studies on 4-Bromo-5-methyloxazole HCl are lacking, research on related systems offers valuable parallels.
For instance, nonadiabatic ab initio molecular dynamics simulations have been employed to explore the photoisomerization pathway from isoxazole (B147169) to oxazole. rsc.org Such studies can identify the key intermediates and transition states involved in the reaction, as well as the timescales of these processes. researchgate.net
DFT calculations are also used to investigate the mechanisms of enzymatic reactions, such as halogenation. researchgate.net By modeling the interaction of the substrate with the enzyme's active site, researchers can understand the factors that control the reaction's selectivity and efficiency. nih.gov Computational studies on halogenases, for example, have shed light on how these enzymes activate halide anions for reaction with organic substrates. nih.gov
A critical component of reaction pathway modeling is the identification and characterization of transition states. A transition state is a high-energy configuration along the reaction coordinate that separates the reactants from the products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in predicting the reaction rate.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions (if applicable)
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational landscapes of molecules and their interactions with other molecules, such as solvents or biological macromolecules. researchgate.net
In the context of drug discovery, MD simulations are frequently used to investigate the binding of small molecules to their protein targets. For example, MD simulations have been performed on oxazole derivatives to study their interactions with the main protease of SARS-CoV-2. researchgate.net These simulations can reveal the stability of the protein-ligand complex and the key intermolecular interactions that contribute to binding. researchgate.net
MD simulations can also be used to explore the conformational flexibility of a molecule. By simulating the molecule's motion over time, a representative ensemble of its possible conformations can be generated. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. For instance, in a study of oxazole derivatives targeting PPARγ, MD simulations were used to analyze the stability of the binding interactions. jcchems.com
Theoretical Basis of Regioselectivity and Stereoselectivity in Reactions of this compound
The regioselectivity and stereoselectivity of chemical reactions involving this compound can be rationalized through theoretical studies. The oxazole ring has multiple potential sites for reaction, and computational methods can predict which site is most likely to react under specific conditions.
The reactivity of the oxazole ring towards electrophilic substitution is influenced by the electron density at different positions. thepharmajournal.com Generally, the acidity of a hydrogen atom on the oxazole ring decreases in the order C2 > C5 > C4. thepharmajournal.com However, the presence of substituents can significantly alter this reactivity pattern. The bromine atom at the C4 position and the methyl group at the C5 position in 4-Bromo-5-methyloxazole will have a profound effect on the electron distribution in the ring.
Computational studies can quantify this effect by calculating parameters such as the Fukui function or by analyzing the molecular electrostatic potential (MEP) map. The Fukui function indicates the change in electron density at a particular site when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
While direct computational studies on the regioselectivity of this compound are not available, studies on the halogenation of other heterocyclic compounds provide a useful framework. For example, a computational study on the reactivity of various halogenating agents in electrophilic substitution reactions used DFT to explore their reactivity towards different substrates. rsc.org Such approaches could be applied to 4-Bromo-5-methyloxazole to predict its reactivity in various chemical transformations.
Strategic Applications of 4 Bromo 5 Methyloxazole Hcl in Advanced Organic Synthesis
As a Building Block for Complex Heterocyclic Natural Product Syntheses
The literature on the total synthesis of complex natural products, such as the phorboxazoles, often describes the de novo construction of oxazole (B20620) rings from acyclic precursors rather than the incorporation of pre-functionalized building blocks like 4-Bromo-5-methyloxazole (B580535) HCl. While oxazole rings are critical components of numerous marine natural products, the specific utility of 4-Bromo-5-methyloxazole HCl as a starting material in these multi-step synthetic campaigns is not prominently documented in the reviewed sources.
Intermediate in the Design and Preparation of Pharmaceutical Scaffolds
Oxazoles are a well-established class of heterocyclic compounds utilized in medicinal chemistry due to their ability to act as bioisosteres and engage in various biological interactions. google.com Brominated heterocycles are valuable as they provide a chemical handle for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of diverse compound libraries. google.com The general synthetic utility of substituted oxazoles as versatile scaffolds for creating diverse molecular architectures is recognized. researchgate.net However, specific examples detailing the conversion of this compound into particular pharmaceutical scaffolds are not available in the reviewed literature.
Precursor for Inhibitor Design (e.g., kinase, SDH inhibitors - focus on molecular design, not biological activity)
The design of enzyme inhibitors, particularly kinase inhibitors, frequently incorporates heterocyclic cores to serve as scaffolds that orient functional groups for optimal interaction with the target protein. While numerous patents and research articles describe the synthesis of kinase inhibitors using various brominated heterocyclic intermediates, a direct synthetic route originating from this compound is not explicitly described in the available data. Research has been published on the lithiation of the closely related compound, 4-bromo-5-methyl-2-phenyloxazole, which is then used to create other functional molecules, demonstrating the potential reactivity of this class of compounds. google.com This suggests that such building blocks are synthetically tractable, though specific applications for this compound in inhibitor design are not detailed.
Role in Agrochemical Research and Development (Focus on synthetic utility, not product properties)
While some scientific literature notes that substituted oxazoles are a class of compounds of general interest to the agrochemical industry, specific research detailing the use of this compound as a key intermediate in the development of new agrochemicals was not identified. google.com
Utility in Materials Science and Functional Molecule Construction
The application of specific oxazole derivatives in materials science, for example in the synthesis of organic light-emitting diodes (OLEDs) or other functional materials, is an area of active research. However, searches for the utility of this compound in this field did not yield specific examples of its incorporation into functional molecules or advanced materials.
Emerging Research Directions and Future Perspectives for 4 Bromo 5 Methyloxazole Hcl
Novel Catalytic Systems for its Functionalization
The synthetic utility of 4-Bromo-5-methyloxazole (B580535) HCl is fundamentally linked to the functionalization of its core structure, primarily at the C4-bromo position. Modern catalysis offers a powerful toolkit to transform this halide into a vast array of more complex structures. The research in this area is moving beyond classical methods towards more efficient, selective, and sustainable catalytic systems.
Transition-metal-catalyzed cross-coupling reactions are the cornerstone of functionalizing aryl halides. nih.govnanobioletters.com For the 4-bromo-5-methyloxazole scaffold, palladium-based catalysts remain preeminent. researchgate.net Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Sonogashira coupling (with terminal alkynes) are routinely employed to forge new carbon-carbon bonds at the C4 position. nih.govnanobioletters.com Recent advancements focus on developing ligands that enhance catalyst stability and turnover numbers, allowing for lower catalyst loadings and milder reaction conditions.
Beyond palladium, there is growing interest in catalysts based on more abundant and less expensive metals like copper and nickel. unic.ac.cy Copper-catalyzed reactions, in particular, have shown promise in the direct arylation of azoles. nih.gov Nickel-catalyzed cross-coupling reactions are also gaining traction as a viable alternative to palladium for certain transformations.
Another significant research avenue is the direct C-H activation of the oxazole (B20620) ring. While the bromine atom provides a specific site for reaction, catalytic systems that can selectively functionalize the C-H bonds at other positions on the ring would open up new possibilities for creating highly decorated oxazole derivatives. unic.ac.cyscilit.com Rhodium and Ruthenium catalysts have been explored for regioselective C-H halogenation and subsequent functionalization of related benzoxazole (B165842) systems, suggesting a potential pathway for derivatizing the 4-bromo-5-methyloxazole core in novel ways. wikipedia.orgrsc.org
| Catalytic System | Reaction Type | Purpose of Functionalization |
| Palladium(0)/Ligand Complexes | Suzuki-Miyaura, Stille, Negishi, Sonogashira | Formation of C-C bonds by replacing the C4-bromine with aryl, alkyl, or alkynyl groups. |
| Copper(I)/(II) Catalysts | Ullmann-type couplings, C-H activation | Formation of C-N, C-O, and C-S bonds; arylation of the oxazole core. nih.gov |
| Nickel(0)/Ligand Complexes | Cross-coupling Reactions | Alternative to palladium for C-C bond formation, often with different substrate scope. unic.ac.cy |
| Rhodium(I)/(III) Catalysts | C-H Activation/Halogenation | Regioselective functionalization of C-H bonds on the heterocyclic ring. unic.ac.cywikipedia.org |
Integration into Continuous Flow Synthesis and Automated Platforms
The transition from traditional batch synthesis to continuous flow manufacturing and automated platforms represents a paradigm shift in chemical production, offering enhanced safety, scalability, and efficiency. nih.gov The integration of 4-Bromo-5-methyloxazole HCl and its derivatives into these systems is a key area of emerging research, aimed at accelerating drug discovery and process development.
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology is particularly advantageous for handling hazardous reagents or exothermic reactions, as the small reactor volumes improve heat and mass transfer, leading to better control and safety. nanobioletters.comrsc.org For the functionalization of 4-bromo-5-methyloxazole, flow chemistry can enable rapid reaction optimization and the safe execution of transformations that might be challenging on a large scale in batch.
A significant advancement is the development of fully automated synthesis platforms. unic.ac.cy These systems integrate multiple reaction and purification steps into a seamless, computer-controlled workflow. For instance, a flow reactor can be configured for the synthesis of 4,5-disubstituted oxazoles, utilizing columns packed with solid-supported reagents and scavengers to facilitate reactions and in-line purification. unic.ac.cymdpi.com This approach eliminates the need for manual workups between steps, drastically reducing synthesis time and enabling the rapid generation of compound libraries. nih.govscilit.com
The application of this technology to this compound would allow for its on-demand conversion into a diverse array of derivatives. An automated platform could be programmed to perform a sequence of reactions, such as a Suzuki coupling at the C4 position followed by a subsequent modification of the methyl group, to quickly produce a small, focused library of analogs for screening purposes. This high-throughput synthesis capability is invaluable in medicinal chemistry for accelerating the hit-to-lead optimization process. nih.gov
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |
| Safety | Higher risk with exothermic/hazardous reactions | Inherently safer due to small reaction volumes |
| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and controlled rsc.org |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
| Reaction Time | Longer, includes manual workups | Significantly shorter, telescoped reactions nanobioletters.com |
| Reproducibility | Can be variable between batches | High, due to precise control of parameters |
Exploration of Bioorthogonal Reactivity in Advanced Chemical Biology
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govwikipedia.org This field has provided powerful tools for labeling and studying biomolecules in their natural environment. A key research direction is the development of this compound derivatives that can participate in such reactions, transforming the scaffold into a probe for chemical biology. The focus here is on the chemical transformations themselves.
The 4-bromo position is the ideal synthetic handle for introducing a bioorthogonal functional group. Through transition-metal-catalyzed cross-coupling reactions, moieties capable of undergoing specific and rapid ligation reactions can be attached to the oxazole core.
One of the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction , often called the tetrazine ligation. researchgate.netunic.ac.cy This reaction occurs between an electron-deficient tetrazine and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). nih.govnih.gov By using a Suzuki or Stille coupling reaction, a TCO group could be installed at the C4 position of the 5-methyloxazole (B9148) core. The resulting molecule would be primed to react rapidly and specifically with a tetrazine-labeled biomolecule, forming a stable covalent bond.
Another cornerstone of bioorthogonal chemistry is the strain-promoted azide-alkyne cycloaddition (SPAAC) . nih.govnih.gov This reaction involves the [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097). The 4-bromo-5-methyloxazole scaffold could be functionalized with either a strained alkyne (e.g., dibenzocyclooctyne, DIBO) or an azide group. This would enable the oxazole derivative to "click" onto a complementary-tagged biological target.
While functionalization is the most direct route to bioorthogonal reactivity, the oxazole ring itself has inherent reactivity that could be explored. Oxazoles can act as dienes in certain Diels-Alder reactions, particularly when electron-donating groups are present on the ring. researchgate.net While typically not fast enough for bioorthogonal applications, research into electronically activating the oxazole ring could potentially lead to novel cycloaddition reactions that are sufficiently rapid and selective for use in biological systems. tandfonline.com
| Bioorthogonal Reaction | Required Oxazole Functionalization (at C4) | Reaction Partner | Resulting Linkage |
| Tetrazine Ligation (IEDDA) | Strained Alkene (e.g., trans-cyclooctene) | Tetrazine | Dihydropyridazine |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) or Azide | Azide or Strained Alkyne | Triazole |
| Isocyanide-based [4+1] Cycloaddition | Isocyanide | Tetrazine | Stable Heterocycle (after N₂ elimination) nih.gov |
| Oxanorbornadiene Cycloaddition | Azide | Oxanorbornadiene | Triazole (after furan (B31954) elimination) nih.gov |
Development of Advanced Spectroscopic Probes Utilizing the this compound Scaffold
Fluorescent probes are indispensable tools in biology and materials science for visualizing and quantifying specific analytes or environmental parameters. The oxazole ring is a component of many fluorophores, and its derivatives are increasingly being developed as advanced spectroscopic probes. researchgate.netnih.govrsc.org The this compound scaffold serves as an excellent starting point for the rational design of such probes.
The core principle behind many advanced probes is the creation of a donor-π-acceptor (D-π-A) system. rsc.org In these molecules, an electron-donating group is connected to an electron-accepting group through a π-conjugated system (the oxazole ring). This arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in fluorescence that is highly sensitive to the local environment. The synthetic versatility of the 4-bromo position allows for the strategic installation of various donor or acceptor groups via cross-coupling reactions, enabling fine-tuning of the probe's photophysical properties.
Several classes of advanced probes could be developed from this scaffold:
Solvatochromic Probes: These probes exhibit a shift in their absorption or emission spectra depending on the polarity of the surrounding solvent. wikipedia.org By creating a D-π-A oxazole derivative, a probe could be designed to map the polarity of different cellular microenvironments, such as the interior of a cell membrane versus the cytoplasm.
Ion-Specific Probes: By attaching a specific ion-chelating moiety (e.g., a crown ether for alkali metals or a polyamine chain for transition metals) to the oxazole fluorophore, probes can be designed to "turn on" or "turn off" their fluorescence in the presence of a target ion. unic.ac.cy
Organelle-Targeting Probes: Specific functional groups can be appended to the oxazole core to direct the probe to particular subcellular compartments like the mitochondria or lysosomes. rsc.org The fluorescence of these probes can then report on the unique chemical environment (e.g., pH) within that organelle.
A crucial consideration in the design of these probes is the presence of the bromine atom. Due to the "heavy-atom effect," bromine can promote intersystem crossing from the excited singlet state to the triplet state, which can quench fluorescence. mdpi.com Therefore, in many designs, the first step would be to replace the bromine with a different functional group to enhance the fluorescence quantum yield. Alternatively, this effect could be harnessed to design probes that function via phosphorescence or are efficient photosensitizers for generating singlet oxygen.
| Probe Type | Design Strategy on Oxazole Scaffold | Sensing Mechanism |
| Solvatochromic Probe | Introduce strong electron donor/acceptor groups to create a D-π-A system. | Fluorescence emission wavelength shifts with solvent polarity. |
| pH-Sensing Probe | Incorporate an acidic or basic moiety (e.g., phenol, aniline) whose protonation state affects the D-π-A system. | Fluorescence intensity or wavelength changes with pH. rsc.org |
| Metal Ion Probe | Covalently link a metal-specific chelator to the fluorophore. | Ion binding modulates the ICT state, causing fluorescence quenching or enhancement. unic.ac.cy |
| Organelle-Targeting Probe | Attach a lipophilic cation (for mitochondria) or a morpholine (B109124) group (for lysosomes). | The probe selectively accumulates in the target organelle, reporting on its local environment. rsc.org |
Design of Smart Materials Incorporating Oxazole Moieties
Smart materials are materials that respond to external stimuli—such as light, pH, temperature, or the presence of a chemical species—by changing their properties. The unique electronic and photophysical characteristics of the oxazole ring make it an attractive building block for incorporation into such advanced materials. nih.gov The this compound scaffold provides a versatile platform for creating monomers that can be polymerized or integrated into larger supramolecular structures.
Sensory Polymers: One of the most promising applications is in the development of sensory polymers. By incorporating functionalized oxazole units into a polymer backbone, materials can be created that act as chemosensors. For example, polyfluorenes containing oxazole moieties have been shown to detect specific metal ions like Fe²⁺ and Hg²⁺ through fluorescence quenching or enhancement. unic.ac.cy A polymer film or hydrogel containing these oxazole units could serve as a reusable sensor for environmental monitoring or industrial process control.
Organic Electronics: Oxazole derivatives are being investigated for their potential in organic electronics. Their aromatic, electron-deficient nature can be harnessed to create materials with good electron transport properties. scilit.com By designing polymers or small molecules with extended π-conjugation through the oxazole ring, it is possible to develop new organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The 4-bromo position is a key site for synthetic elaboration to build these conjugated systems.
Photoresponsive Materials: Materials that change their properties in response to light are crucial for applications like optical data storage and photoswitching. Oxazole-containing chromophores can be incorporated as side chains on a polymer backbone. researchgate.net Exposure to specific wavelengths of light could then be used to alter the material's properties, such as its refractive index or color, allowing for the writing and erasing of information.
Porous Materials and Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. They are known for their high porosity and tunable properties, making them ideal for gas storage, separation, and catalysis. Dicarboxylate or diamine derivatives of the 4-bromo-5-methyloxazole scaffold could be synthesized and used as the organic linkers to build novel MOFs. nih.gov The oxazole unit within the MOF pore could provide specific binding sites for guest molecules, leading to smart materials that can selectively capture or sense specific chemicals.
| Smart Material Type | Role of the Oxazole Moiety | Potential Application |
| Sensory Polymers | Acts as the fluorescent signaling unit that interacts with analytes. unic.ac.cy | Reusable sensors for detecting metal ions, pollutants, or changes in pH. |
| Organic Semiconductors | Forms part of the π-conjugated system, facilitating electron transport. scilit.com | Active layers in OLEDs, OFETs, and organic photovoltaic cells. |
| Photoresponsive Polymers | Acts as a photoactive chromophore that undergoes a change upon light absorption. researchgate.net | Optical data storage, light-activated actuators, and photoswitches. |
| Metal-Organic Frameworks (MOFs) | Serves as the functional organic linker connecting metal nodes. | Selective gas adsorption, heterogeneous catalysis, and chemical sensing. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-5-methyloxazole HCl in academic settings?
The synthesis of brominated oxazoles like this compound typically involves:
- Bischler-Napieralski conditions : Cyclization of amides or nitriles under acidic conditions, as demonstrated in the synthesis of 5-methoxy-4-benzyloxazoles from tyrosine derivatives .
- Halogenation strategies : Direct bromination of 5-methyloxazole using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or CCl₄), followed by HCl salt formation.
- Cross-coupling reactions : Use of palladium catalysts to introduce functional groups post-bromination, as seen in analogous oxadiazole syntheses .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate) .
Q. How should researchers handle and store this compound to ensure safety and stability?
Handling :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Brominated aromatics are corrosive and may release toxic fumes upon decomposition .
Storage : - Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the oxazole ring.
- Avoid exposure to moisture, strong bases, or oxidizing agents, which may degrade the compound .
Q. What analytical techniques are most effective for characterizing this compound?
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in cross-coupling reactions?
- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts for coupling with aryl boronic acids.
- Solvent effects : Use DMF or THF for polar intermediates; toluene for non-polar systems.
- Temperature control : Reactions often require 80–110°C for 12–24 hours. Higher temperatures may degrade the oxazole ring .
Case Study :
A 75% yield was achieved in coupling 4-Bromo-5-methyloxazole with 4-methoxyphenylboronic acid using Pd(OAc)₂/XPhos in toluene/water (3:1) at 90°C .
Q. What are the mechanistic insights into the bromination and subsequent functionalization of 5-methyloxazole derivatives?
- Electrophilic bromination : Bromine (Br⁺) attacks the electron-rich C4 position of the oxazole ring, facilitated by electron-donating methyl groups at C5.
- Steric effects : The methyl group at C5 directs bromination to C4 due to steric hindrance.
- DFT studies : Computational models suggest a transition state with partial positive charge at C4, stabilized by resonance from the oxazole nitrogen .
Q. How does the electronic nature of the bromine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Activation effects : The electron-withdrawing bromine enhances the electrophilicity of the oxazole ring, enabling SNAr at C4.
- Substituent compatibility : Electron-donating groups (e.g., -OCH₃) on coupling partners improve reaction rates.
- Challenges : Competitive ring-opening may occur under strong basic conditions (e.g., NaOH), necessitating pH control (pH 7–9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
